molecular formula C14H24N2Si B12614830 Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- CAS No. 919079-39-3

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]-

Cat. No.: B12614830
CAS No.: 919079-39-3
M. Wt: 248.44 g/mol
InChI Key: XXYUMBCHIZDTKF-AWEZNQCLSA-N
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Description

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the pyrrolidinyl group and the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-5-[(trimethylsilyl)methyl]- involves its interaction with specific molecular targets and pathways. The pyridine ring and pyrrolidinyl group can interact with various enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-:

    Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, ®-: The enantiomer of nicotine, differing in the spatial arrangement of the pyrrolidinyl group.

Properties

CAS No.

919079-39-3

Molecular Formula

C14H24N2Si

Molecular Weight

248.44 g/mol

IUPAC Name

trimethyl-[[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]methyl]silane

InChI

InChI=1S/C14H24N2Si/c1-16-7-5-6-14(16)13-8-12(9-15-10-13)11-17(2,3)4/h8-10,14H,5-7,11H2,1-4H3/t14-/m0/s1

InChI Key

XXYUMBCHIZDTKF-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC(=C2)C[Si](C)(C)C

Canonical SMILES

CN1CCCC1C2=CN=CC(=C2)C[Si](C)(C)C

Origin of Product

United States

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